Molecular Weight and Lipophilicity vs. Unsubstituted Parent
3-Ethoxycyclobutane-1-sulfonamide (MW 179.24, LogP -0.1576) exhibits a molecular weight increase of 44.06 g/mol (+32.6%) and a LogP shift of approximately +0.16 to +0.20 units relative to the unsubstituted parent cyclobutanesulfonamide (MW 135.18, LogP -0.32 to -0.36) . This places the ethoxy derivative in a more favorable fragment-like property space (MW closer to the ~200 Da midpoint of the Rule of Three) while maintaining acceptable hydrophilicity for aqueous solubility in fragment screens [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 179.24 g/mol; LogP -0.1576 |
| Comparator Or Baseline | Cyclobutanesulfonamide (unsubstituted): MW 135.18 g/mol; LogP -0.32 to -0.36 |
| Quantified Difference | ΔMW = +44.06 g/mol (+32.6%); ΔLogP ≈ +0.16 to +0.20 units |
| Conditions | Calculated LogP values from supplier datasheets (Leyan, Fluorochem, ChemSpider) |
Why This Matters
The higher MW positions 3-ethoxycyclobutane-1-sulfonamide closer to the optimal fragment size for FBDD screening libraries, where very low MW fragments (<150 Da) often suffer from low affinity and limited chemical elaboration vectors.
- [1] Congreve M, et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
